N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-13(2)17-19-16(12-20(17)3)26(22,23)18-11-14(15-5-4-8-24-15)21-6-9-25-10-7-21/h4-5,8,12-14,18H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOLXQAURCAPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl precursor, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl intermediate. This intermediate is subsequently coupled with 2-isopropyl-1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may facilitate binding to enzymes or receptors, while the imidazole sulfonamide structure can inhibit enzymatic activity by mimicking natural substrates or cofactors. This compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Heterocycles
Ranitidine Derivatives ():
Ranitidine-related compounds, such as ranitidine nitroacetamide and ranitidine diamine hemifumarate, share a furan ring linked to sulfonamide or amine groups. For example:
- Ranitidine Hydrochloride Nitroacetamide : Contains a furan-methyl-sulfanyl-ethyl backbone with a nitroacetamide substituent .
- Ranitidine Diamine Hemifumarate : Features a furan-methyl-amine chain with a hemifumarate counterion .
Key Differences :
- The target compound replaces ranitidine’s dimethylamino-furan group with a thiomorpholinoethyl-furan moiety, introducing sulfur into the morpholine ring. This substitution may enhance lipophilicity or alter binding interactions compared to ranitidine’s tertiary amine.
- The imidazole-sulfonamide core in the target compound contrasts with ranitidine’s nitroethenediamine structure, suggesting divergent biological targets .
Triazole and Imidazole Sulfonamides ()
Triazole Sulfonamides ():
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonylphenyl and triazole-thione groups. Their synthesis involves nucleophilic addition and cyclization reactions, with IR spectra confirming tautomeric forms (thione vs. thiol) .
Imidazole Sulfonamides (): N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide shares the imidazole-sulfonamide backbone but replaces the furan-thiomorpholinoethyl group with a hydroxyethyl-indole substituent. Its molecular weight (362.4 g/mol) provides a benchmark for comparing steric bulk .
Key Differences :
Research Implications and Limitations
The thiomorpholine group may improve metabolic stability compared to morpholine derivatives, while the imidazole-sulfonamide core could target enzymes like carbonic anhydrase. However, synthetic challenges, such as regioselective alkylation of the thiomorpholinoethyl chain, require further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
